molecular formula C28H49NO8 B1230468 Dihydropicromycin CAS No. 27656-56-0

Dihydropicromycin

Cat. No. B1230468
CAS RN: 27656-56-0
M. Wt: 527.7 g/mol
InChI Key: PZIAAMUMLHGAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropicromycin is a macrolide.

Scientific Research Applications

  • Antibacterial and Antiviral Properties : Azithromycin, a macrolide antibiotic, has been studied for its broad-spectrum activity against bacterial infections and potential antiviral properties, though its efficacy in treating viral infections like COVID-19 is not well-established (Damle et al., 2020).

  • Applications in Biotechnology : Puromycin, a naturally occurring antibiotic, has been used extensively as a probe for protein synthesis across various model systems, including its use in advanced methodologies for understanding protein synthesis regulation (Aviner, 2020).

  • Drug Delivery Systems : Research on azithromycin dihydrate, a macrolide antibiotic, includes its encapsulation in solid lipid nanoparticles to improve solubility and oral bioavailability (Bhattacharyya & Reddy, 2019).

  • Resistance Mechanisms in Microorganisms : Studies have identified mutations in the dihydropteroate synthase gene of Pneumocystis carinii, which are associated with resistance to sulpha/sulphone drugs in HIV patients (Visconti et al., 2001).

  • Neurological and Cardiovascular Applications : Research on dihydropyridine calcium channel blockers indicates potential protective effects against Parkinson's disease (Pasternak et al., 2012).

  • Antibiotic Development : Synthetic dihydropacidamycins, modified from natural pacidamycins, show notable antibacterial activity and are inhibitors of cell wall biosynthesis enzyme MraY (Boojamra et al., 2003).

  • Antimalarial Activity : Azithromycin in combination with other antimalarials has been studied for its efficacy in treating Plasmodium falciparum malaria (Noedl et al., 2006).

  • Molecular Docking for Drug Development : Validation of molecular docking programs for virtual screening against dihydropteroate synthase, a target for antibiotics, has been conducted to develop novel antibacterial agents (Hevener et al., 2009).

properties

CAS RN

27656-56-0

Product Name

Dihydropicromycin

Molecular Formula

C28H49NO8

Molecular Weight

527.7 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione

InChI

InChI=1S/C28H49NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h15-20,22,24-25,27,32,34H,10-14H2,1-9H3

InChI Key

PZIAAMUMLHGAFI-UHFFFAOYSA-N

SMILES

CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Canonical SMILES

CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

synonyms

dihydropicromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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